molecular formula C14H17NO2 B8309054 Ethyl 5-cyano-5-phenylvalerate

Ethyl 5-cyano-5-phenylvalerate

Cat. No. B8309054
M. Wt: 231.29 g/mol
InChI Key: MTAGDIZQBQECSW-UHFFFAOYSA-N
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Patent
US04734410

Procedure details

5 g of sodium hydride (as a 55% w/w dispersion in mineral oil) were added slowly to a solution of 11.7 g of phenylacetonitrile and 19.5 g of ethyl 4-bromobutyrate in 150 ml of dimethylformamide, and the reaction mixture was stirred for 4 hours at room temperature. It was then dissolved in ethyl acetate and water. The ethyl acetate layer was separated, washed with an aqueous solution of potassium bisulfate and then with an aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The oily residue was subjected to silica gel column chromatography using a 1:4 by volume mixture of ethyl acetate and cyclohexane as eluent, to give 13.5 g of the title compound as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C)C=O.C(OCC)(=O)C.O>[C:10]([CH:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])#[N:11] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
19.5 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of potassium bisulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and cyclohexane as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C(CCCC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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